molecular formula C22H29N5O2 B11313643 4-[4-(4-Ethoxybenzoyl)piperazin-1-YL]-6-methyl-2-(pyrrolidin-1-YL)pyrimidine

4-[4-(4-Ethoxybenzoyl)piperazin-1-YL]-6-methyl-2-(pyrrolidin-1-YL)pyrimidine

Cat. No.: B11313643
M. Wt: 395.5 g/mol
InChI Key: AWPQDYLQNXJXBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(4-Ethoxybenzoyl)piperazin-1-YL]-6-methyl-2-(pyrrolidin-1-YL)pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring, a pyrimidine ring, and an ethoxybenzoyl group. Its molecular formula is C20H28N4O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-Ethoxybenzoyl)piperazin-1-YL]-6-methyl-2-(pyrrolidin-1-YL)pyrimidine typically involves multiple steps. One common method involves the reaction of 4-ethoxybenzoyl chloride with piperazine to form 4-(4-ethoxybenzoyl)piperazine. This intermediate is then reacted with 6-methyl-2-(pyrrolidin-1-yl)pyrimidine under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-Ethoxybenzoyl)piperazin-1-YL]-6-methyl-2-(pyrrolidin-1-YL)pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[4-(4-Ethoxybenzoyl)piperazin-1-YL]-6-methyl-2-(pyrrolidin-1-YL)pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[4-(4-Ethoxybenzoyl)piperazin-1-YL]-6-methyl-2-(pyrrolidin-1-YL)pyrimidine involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved often include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Benzylpiperazin-1-yl)pyrimidine
  • 4-(4-Methylpiperazin-1-yl)pyrimidine
  • 4-(4-Phenylpiperazin-1-yl)pyrimidine

Uniqueness

What sets 4-[4-(4-Ethoxybenzoyl)piperazin-1-YL]-6-methyl-2-(pyrrolidin-1-YL)pyrimidine apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and development .

Properties

Molecular Formula

C22H29N5O2

Molecular Weight

395.5 g/mol

IUPAC Name

(4-ethoxyphenyl)-[4-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone

InChI

InChI=1S/C22H29N5O2/c1-3-29-19-8-6-18(7-9-19)21(28)26-14-12-25(13-15-26)20-16-17(2)23-22(24-20)27-10-4-5-11-27/h6-9,16H,3-5,10-15H2,1-2H3

InChI Key

AWPQDYLQNXJXBQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC(=NC(=C3)C)N4CCCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.